![molecular formula C16H15ClN2O B1392507 {[1-(4-氯苯甲酰)-2,3-二氢-1H-吲哚-6-基]甲基}胺 CAS No. 1242894-40-1](/img/structure/B1392507.png)

{[1-(4-氯苯甲酰)-2,3-二氢-1H-吲哚-6-基]甲基}胺

描述

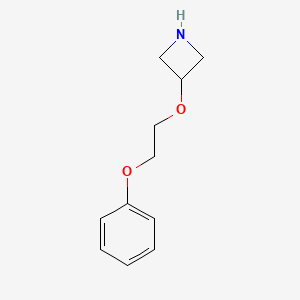

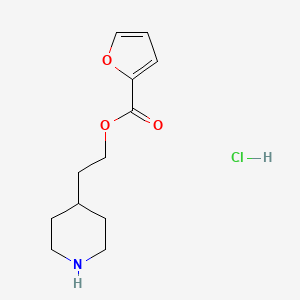

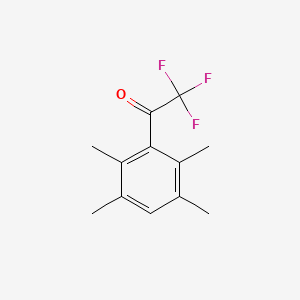

“{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” is a chemical compound with the molecular formula C16H15ClN2O and a molecular weight of 286.76 . It is a complex organic compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of “{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” could potentially involve several steps, including the formation of the indole ring and the introduction of the 4-chlorobenzoyl group . The exact synthetic route would depend on the starting materials and the specific conditions used. For instance, 4-chlorobenzoyl chloride, a compound used as an intermediate in the synthesis of pharmaceuticals, could potentially be used as a starting material .

Molecular Structure Analysis

The molecular structure of “{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a 4-chlorobenzoyl group .

Chemical Reactions Analysis

The chemical reactions involving “{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various types of chemical reactions .

Physical And Chemical Properties Analysis

“{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” has a predicted boiling point of 489.6±45.0 °C and a predicted density of 1.312±0.06 g/cm3 . The compound also has a predicted pKa value of 9.45±0.29 .

科学研究应用

合成和结构分析

- Yi等人(2005年)报道了各种苯并[g]吲哚的合成,突出了化学反应性和类似化合物的结构衍生潜力,类似于{[1-(4-氯苯甲酰)-2,3-二氢-1H-吲哚-6-基]甲基}胺,可能对药理学性质或材料科学的进一步研究感兴趣H. Yi, H. Cho, K. Lee。

药用中间体合成

- Ogurtsov和Rakitin(2021年)合成了一种新的(2,3-二氢-1H-吲哚-5-基)胺,突出了类似化合物作为药理学性质物质的中间体的潜力V. A. Ogurtsov, O. Rakitin。

催化剂应用

- Singh等人(2017年)讨论了含吲哚核心的席夫碱的合成及其作为催化剂的应用,表明吲哚衍生化合物如{[1-(4-氯苯甲酰)-2,3-二氢-1H-吲哚-6-基]甲基}胺在催化中的潜力M. Singh, Fariha Saleem, R. Pal, A. Singh。

合成方法和表征

- Petrova等人(2023年)合成了一种相关化合物并详细描述了其表征,反映了对吲哚衍生物的结构和化学性质的广泛兴趣O. Petrova, I. Ushakov, L. Sobenina, V. Kireeva, B. Trofimov。

未来方向

The future directions for research on “{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” could potentially include further exploration of its biological activities and potential applications in various fields . Given the wide range of biological activities reported for compounds containing an indazole moiety, “{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” could potentially be a valuable target for future research .

作用机制

Target of Action

Similar compounds have been shown to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

It’s suggested that the 4-chlorophenyl group of similar compounds could form a hydrogen bond with gln96 of the bcl-2 protein . This interaction could potentially alter the function of the protein, leading to changes in cellular processes.

Biochemical Pathways

It’s worth noting that compounds with a 4-chlorobenzoyl group have been implicated in the degradation pathway of 4-chlorobenzoate , an intermediate for the preparation of dyes, fungicides, pharmaceuticals, and other organic chemicals.

Result of Action

Similar compounds have shown inhibitory activities against cholinesterases , which could potentially lead to effects such as improved cognitive function in diseases like Alzheimer’s.

属性

IUPAC Name |

[6-(aminomethyl)-2,3-dihydroindol-1-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-14-5-3-13(4-6-14)16(20)19-8-7-12-2-1-11(10-18)9-15(12)19/h1-6,9H,7-8,10,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQGBSSBZMBRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)CN)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

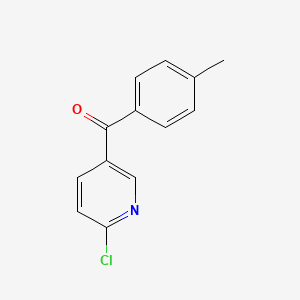

![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)